molecular formula C14H23BN2O4 B104235 1-Boc-pyrazole-4-boronic acid pinacol ester CAS No. 552846-17-0

1-Boc-pyrazole-4-boronic acid pinacol ester

Cat. No.: B104235
CAS No.: 552846-17-0
M. Wt: 294.16 g/mol
InChI Key: IPISOFJLWYBCAV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is often used as a building block in the synthesis of various biologically active molecules and pharmaceuticals.

Mechanism of Action

Target of Action

The primary targets of 1-Boc-pyrazole-4-boronic acid pinacol ester are various enzymes and kinases. It is used as a reagent in the synthesis of several inhibitors, including thieno[3,2-c]pyridin-4-amines, which are a novel series of Bruton’s tyrosine kinase (BTK) inhibitors .

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes or kinases. This binding can inhibit the function of the target, leading to a decrease in the activity of the pathway in which the target is involved .

Biochemical Pathways

The compound affects several biochemical pathways. For example, it is involved in the synthesis of inhibitors of many highly significant therapeutic enzymes and kinases containing the privileged scaffold pyrazole, including VEGF, Aurora, Rho (ROCK), Janus Kinase 2 (JAK), c-MET, ALK, S-nitrosoglutathione reductase, CDC7, Acetyl-CoA carboxylase, Prosurvival Bcl-2 protein, Viral RNA-Dependent RNA polymerase, Long Chain Fatty Acid Elongase 6, PI3, AKT, and Chk1 .

Pharmacokinetics

The compound is slightly soluble in water , which may affect its absorption and distribution in the body. The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The result of the compound’s action is the inhibition of the target enzymes or kinases. This inhibition can lead to a decrease in the activity of the biochemical pathways in which these targets are involved, potentially leading to therapeutic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of reactions involving the compound . Additionally, the compound should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester typically involves a multi-step process. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then subjected to a series of reactions to introduce the boronic ester and pyrazole moieties . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The pyrazole ring can undergo reduction under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester site.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Organolithium or Grignard reagents.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole and boronic ester derivatives.

Scientific Research Applications

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biologically active compounds and enzyme inhibitors.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is unique due to its combination of a boronic ester and a pyrazole ring. This structure imparts specific reactivity and stability, making it a valuable intermediate in the synthesis of various complex molecules. Its ability to participate in cross-coupling reactions and form stable boron-carbon bonds distinguishes it from other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-9-10(8-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPISOFJLWYBCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584474
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552846-17-0
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An alternative procedure for the preparation is as follows: To a 3-necked flask equipped with stirrer, nitrogen inlet and internal thermometer was charged with 3-amino, 6-bromoisoquinoline (6.0 g, 20.0 mmol), 2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine (S-Phos) (2.0 g 3.0 mmol), thoroughly freshly degassed DME (200 mL), water (40 mL), and Cs2CO3 (46.2 g, 142.0 mmol). The suspension was placed under nitrogen in a pre-heated oil bath at 86° C. Meanwhile, a solution of 1-BOC-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (10.8 g, 36.0 mmol) in degassed DME (30 mL) was prepared and stored under nitrogen. When the internal temperature of the suspension had reached 84° C., the Pd2(dba)3 (2.8 g, 3.0 mmol) was added, and quickly followed by dropwise addition of the pyrazole boronate solution (via syringe over 5 min). The resulting bi-phasic dark orange solution was stirred at 84° C. for 20 mins. The flask was then placed in an ice bath to cool rapidly. Once at ambient temperature, the mixture was filtered to remove inorganic substance, washed with water (2×25 mL). Upon reduction of the solution volume via evaporation the solid product was filtered and collected. The light yellow product was washed with ethyl ether 3 time (20 ml) to give a pale yellow solid product. Yield: 6.1 g, 98.4%.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
46.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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